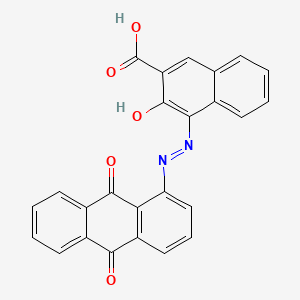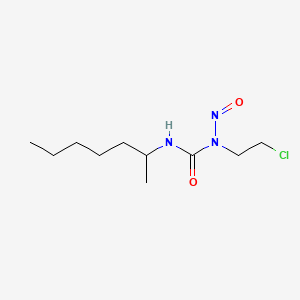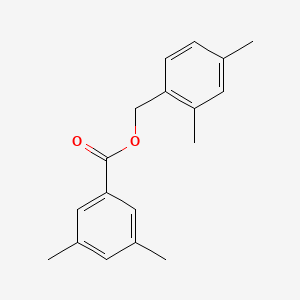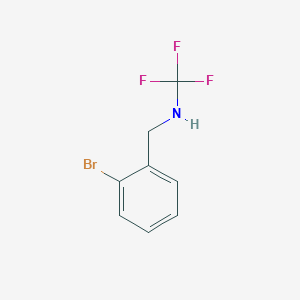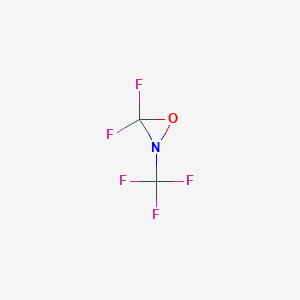![molecular formula C7H7N3O B13956953 2-[(1E)-Triaz-1-en-1-yl]benzaldehyde CAS No. 91037-98-8](/img/structure/B13956953.png)
2-[(1E)-Triaz-1-en-1-yl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-(1-triazenyl)-: is an organic compound that features a benzaldehyde moiety substituted with a triazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzaldehyde, 2-(1-triazenyl)- typically involves the introduction of a triazenyl group to the benzaldehyde structure. One common method is the reaction of benzaldehyde with diazonium salts under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of benzaldehyde, 2-(1-triazenyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2-(1-triazenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triazenyl group to amines.
Substitution: The triazenyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, benzaldehyde, 2-(1-triazenyl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties. It may also serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds .
Industry: In industry, benzaldehyde, 2-(1-triazenyl)- is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism by which benzaldehyde, 2-(1-triazenyl)- exerts its effects involves the interaction of the triazenyl group with various molecular targets. For example, in antifungal applications, the compound disrupts cellular antioxidation systems, leading to oxidative stress and cell death. This involves targeting enzymes such as superoxide dismutases and glutathione reductase .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, which lacks the triazenyl group.
2-Fluorobenzaldehyde: A similar compound with a fluorine substituent instead of the triazenyl group.
3-Fluorobenzaldehyde: Another fluorinated derivative with similar reactivity to benzaldehyde.
Uniqueness: Benzaldehyde, 2-(1-triazenyl)- is unique due to the presence of the triazenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Properties
CAS No. |
91037-98-8 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-(aminodiazenyl)benzaldehyde |
InChI |
InChI=1S/C7H7N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-5H,(H2,8,9) |
InChI Key |
APZZMABBWTWSRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



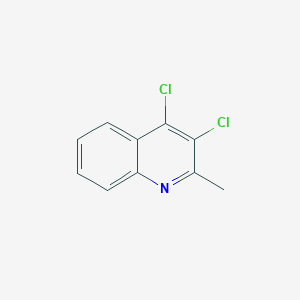
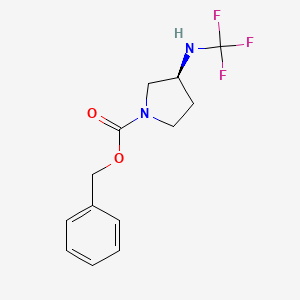
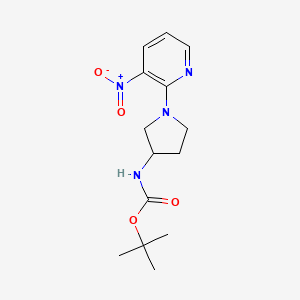
![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)
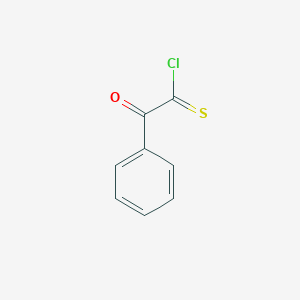
![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
